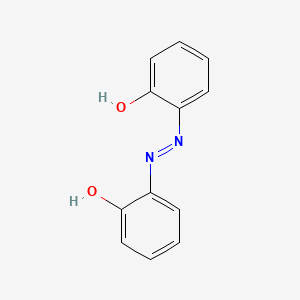

2,2'-Dihydroxyazobenzene

Beschreibung

Significance of Azo Dyes in Scientific Inquiry

Azo dyes are integral to numerous scientific and industrial sectors due to their characteristic coloring function and the ease with which their chemical structures can be modified. jchemrev.comnih.gov

The applications of azo compounds are extensive, ranging from their primary use as colorants in the textile, leather, paper, and printing industries to more specialized roles in modern technology and biomedical research. jchemrev.comisnra.netvedantu.com They are utilized in printing systems, photoelectronics, polymer additives, and for providing resistance to various environmental factors. isnra.net In the realm of analytical chemistry, azo dyes, particularly heterocyclic variants, are valuable as photometric reagents for detecting metal ions due to their ability to form colored complexes. jchemrev.comuokerbala.edu.iq

In the biomedical field, certain azo compounds are investigated for their potential as antibacterial, antiviral, antifungal, and cytotoxic agents. nih.gov They are also explored as drug carriers and for use in cellular staining to visualize metabolic processes. nih.govvedantu.com The photoisomerization properties of some azo dyes make them suitable for applications in optical data storage and as molecular switches. researchgate.net

The extensive use of azo dyes has led to significant environmental and health concerns, which in turn drives a substantial body of research. A major issue is the release of these dyes into wastewater from industrial processes, leading to water pollution. researchgate.netigem.org The presence of azo dyes in aquatic ecosystems can reduce light penetration, inhibiting photosynthesis and depleting dissolved oxygen, which adversely affects aquatic life. researchgate.netijrar.org

From a health perspective, while some azo dyes are utilized in medicine, others can be harmful. nih.govnih.gov Under certain conditions, the azo bond can be cleaved to form aromatic amines, some of which are known or suspected carcinogens. igem.orgijrrjournal.comtandfonline.com This has prompted extensive research into the metabolism, toxicity, and potential carcinogenicity of various azo dyes and their degradation products. nih.govtandfonline.comnih.gov Consequently, a significant area of research focuses on developing methods for the removal and degradation of azo dyes from effluents, including biological, chemical, and physical treatments. ijrar.orgijrrjournal.com

Historical Context of DHAB Studies

The study of 2,2'-Dihydroxyazobenzene (DHAB), also known as 2,2'-Azodiphenol, has evolved from early preparative chemistry to investigations of its unique photophysical and coordination properties. Initial research focused on its synthesis, with methods for its preparation being described in the chemical literature. acs.org Over time, the focus shifted to its applications as an analytical reagent. For instance, it has been used as a spectrophotometric and fluorometric reagent for the determination of metals like aluminum and magnesium. tcichemicals.comresearchgate.netacs.org

More recent studies have delved into the complex photochemistry of DHAB, including its excited-state intramolecular proton transfer (ESIPT) dynamics, which were investigated using femtosecond transient absorption spectroscopy. acs.org Its fluorescent properties have been harnessed in the development of chemosensors, such as a "turn-on" fluorescent sensor for cyanide when complexed with copper(II). researchgate.net Research has also explored the incorporation of DHAB into polymers to create photoactive materials. researchgate.net The biocatalytic oxidation of DHAB has been studied to understand its environmental fate and the potential for enzymatic degradation of azo dyes. nih.govmdpi.com

Fundamental Research Questions and Objectives for DHAB

Current and future research on this compound is driven by several key questions and objectives aimed at fully elucidating its properties and potential applications.

Key Research Questions:

What are the precise mechanisms and kinetics of the excited-state intramolecular proton transfer (ESIPT) in DHAB and its derivatives? acs.org

How can the coordination chemistry of DHAB with various metal ions be exploited for the development of highly selective and sensitive chemosensors? researchgate.net

What are the pathways and products of the biocatalytic degradation of DHAB, and how does this inform its environmental persistence and toxicity? nih.govmdpi.com

Can the photoisomerization and fluorescent properties of DHAB be effectively integrated into advanced materials like polymers for applications in photonics and optical data storage? researchgate.net

What are the structure-activity relationships that govern the biological effects of DHAB and its metal complexes? nih.govsemanticscholar.org

Research Objectives:

To synthesize and characterize novel DHAB derivatives with tailored photophysical and chemical properties.

To develop robust and practical analytical methods utilizing DHAB for the detection of environmentally and biologically important species. researchgate.net

To investigate the enzymatic and microbial degradation of DHAB to develop effective bioremediation strategies for azo dye-contaminated environments. nih.gov

To fabricate and test new functional materials, such as polymers and thin films, incorporating DHAB for advanced technological applications. researchgate.netresearchgate.net

To perform detailed toxicological and mechanistic studies to understand the interaction of DHAB with biological systems. nih.gov

Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₀N₂O₂ |

| Molecular Weight | 214.22 g/mol |

| Appearance | Light yellow to Amber to Dark green powder to crystal |

| CAS Number | 2050-14-8 |

| Synonyms | 2,2'-Azodiphenol, DHAB |

Table data sourced from multiple references. tcichemicals.comguidechem.comsigmaaldrich.com

Interactive Data Table: Research Focus on DHAB

| Research Area | Key Findings/Applications |

| Analytical Chemistry | Used as a spectrophotometric and fluorometric reagent for detecting metals like Al and Mg. tcichemicals.comresearchgate.netacs.org Forms a complex with Cu(II) for selective cyanide sensing. researchgate.net |

| Photochemistry | Exhibits excited-state intramolecular proton transfer (ESIPT). acs.org Its photoisomerization is studied for potential use in optical devices. researchgate.net |

| Environmental Science | Its biocatalytic oxidation is studied to understand the degradation of azo dyes. nih.govmdpi.com |

| Materials Science | Incorporated into polyurethanes to create photoactive and fluorescent polymers. researchgate.net Used in the preparation of organometallic thin films. researchgate.net |

| Biomedical Research | Investigated as a CD38 inhibitor. nih.govsemanticscholar.org |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(2-hydroxyphenyl)diazenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFEVWPNAOCPRHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=NC2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062132 | |

| Record name | 2,2'-Azobisphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-14-8, 34379-04-9 | |

| Record name | 2,2′-Dihydroxyazobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,2'-(1,2-diazenediyl)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,2'-(1,2-diazenediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Azobisphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-azobisphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-Dihydroxyazobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/888HE6E7NX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2,2 Dihydroxyazobenzene

Established Synthetic Routes for DHAB

The preparation of DHAB can be achieved through several classical organic reactions, each with its own set of advantages and limitations. The most common methods involve diazotization and coupling, reductive coupling, and oxidative coupling.

Diazotization and Coupling Reactions

Diazotization followed by a coupling reaction is a fundamental and widely used method for synthesizing azo compounds, including DHAB. researchgate.netcymitquimica.com This two-step process begins with the conversion of an aromatic amine to a diazonium salt, which then acts as an electrophile in a subsequent coupling reaction with an activated aromatic ring. researchgate.net

In a typical procedure for a related compound, 4,4'-dihydroxyazobenzene (B49915), p-aminophenol is treated with sodium nitrite (B80452) in an acidic medium at low temperatures to form the corresponding diazonium salt. rsc.org This intermediate is then reacted with a phenol (B47542) under alkaline conditions to yield the final azo product. rsc.org The pH control during the coupling step is crucial for the success of the reaction. While this method is versatile, yields can sometimes be moderate, and the reaction conditions, such as temperature and pH, must be carefully controlled. guidechem.com

Reductive Coupling Approaches

Reductive coupling offers an alternative pathway to symmetrical azobenzenes like DHAB, typically starting from nitroaromatic compounds. Various reducing agents can be employed to facilitate this transformation.

One established method involves the reduction of o-nitrophenol. A notable example utilizes a mixture of iron(II) chloride tetrahydrate, lithium powder, and a catalytic amount of 4,4'-di-tert-butylbiphenyl (B167987) (DTBB) in refluxing tetrahydrofuran. This system generates iron(0) nanoparticles in situ, which then promote the reductive coupling of the nitro compound to form the corresponding azo derivative. conicet.gov.ar This method has been successfully applied to synthesize 2,2'-dihydroxyazobenzene from o-nitrophenol with a reported yield of 75%. conicet.gov.ar Another approach uses formic acid triethylamine (B128534) salt and lead as the reducing agents in methanol, achieving an 82% conversion rate. guidechem.com Historically, reagents like zinc in a strongly alkaline medium have also been used for the reduction of nitroaromatics to azo compounds. mdpi.com

| Starting Material | Reducing Agent/System | Solvent | Yield | Reference |

| o-Nitrophenol | FeCl₂·4H₂O, Li, DTBB | THF (reflux) | 75% | conicet.gov.ar |

| o-Nitrophenol | Formic acid triethylamine salt, Pb | Methanol | 82% (conversion) | guidechem.com |

Oxidative Coupling Methods

Oxidative coupling provides another route to symmetrical azobenzenes, starting from aromatic amines. This approach involves the oxidation of the amino groups to form the azo linkage.

One method involves the use of a copper(II) chloride catalyst. oup.com Another strategy employs N-chlorosuccinimide (NCS) as the oxidant in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). metu.edu.tr Air oxidation in the presence of a Cu(I)Cl and pyridine (B92270) system has also been reported for the synthesis of symmetrical azobenzenes. oup.com While these methods can be effective, they may sometimes lead to lower yields or require specific catalysts. oup.com

Advanced Synthetic Strategies for DHAB Derivatives

The functionalization of the DHAB core structure is crucial for tailoring its properties for specific applications. Advanced synthetic strategies focus on modifying the hydroxyl groups or introducing various substituents onto the aromatic rings.

Functionalization of the Hydroxyl Groups

The two hydroxyl groups of DHAB are prime sites for chemical modification, allowing for the introduction of a wide range of functionalities. These reactions typically involve nucleophilic substitution, such as etherification or esterification.

For instance, the hydroxyl groups can be reacted with alkyl halides or other electrophiles to form ethers. A common procedure involves reacting DHAB with an alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). This approach has been used to introduce long alkyl chains with terminal functional groups, which are essential for creating photoresponsive liquid crystal polymers. Similarly, reaction with epichlorohydrin (B41342) can introduce epoxide groups, creating a new symmetric compound, diglycidyl ether of 4,4′-dihydroxyazobenzene (DGEAB), which is stable up to 200 °C. researchgate.net The hydroxyl groups can also be esterified by reacting DHAB with acyl chlorides or anhydrides.

A notable application of hydroxyl group functionalization is in the synthesis of macrocycles. In one example, DHAB was reacted with a bis-iodo polyethyl ether intermediate in the presence of cesium carbonate in refluxing acetonitrile (B52724) to afford a 29-membered macrocycle in high yield. acs.org

| Reagent | Base | Solvent | Product Type | Reference |

| 6-Bromohexanol | K₂CO₃ | DMF or Acetone | Ether | |

| Epichlorohydrin | - | - | Diglycidyl ether | researchgate.net |

| bis-Iodo polyethyl ether | Cs₂CO₃ | Acetonitrile (reflux) | Macrocycle | acs.org |

Introduction of Diverse Substituents for Targeted Research

Introducing various substituents onto the aromatic rings of DHAB allows for the fine-tuning of its electronic, steric, and photophysical properties. This can be achieved by starting with appropriately substituted precursors before the azo bond formation or by direct substitution on the DHAB core, although the latter can be more challenging due to the directing effects of the existing groups.

The synthesis of substituted DHAB derivatives often follows the established synthetic routes, such as diazotization and coupling or reductive coupling, using substituted anilines, phenols, or nitrobenzenes as starting materials. For example, the synthesis of 2,2'-dihydroxy-5,5'-dimethylazobenzene has been accomplished, demonstrating the feasibility of incorporating alkyl groups. acs.org The introduction of different substituents can significantly impact the compound's properties, such as its ability to act as a chemosensor for metal ions or its photoisomerization behavior. researchgate.netacs.org

The strategic placement of substituents is key to developing DHAB derivatives for targeted research, including the creation of molecular switches, sensors, and advanced materials. nih.govsciforum.net

Tautomerism and Isomerism in 2,2 Dihydroxyazobenzene Systems

Azo-Hydrazone Tautomerism in DHAB

2,2'-Dihydroxyazobenzene is a classic example of a molecule exhibiting azo-hydrazone tautomerism, an equilibrium between two constitutional isomers: the azo-enol form and the quinone-hydrazone form. researchgate.netresearchgate.net This reversible process involves the intramolecular transfer of a proton between the oxygen and nitrogen atoms of the azo group. The position of this equilibrium is sensitive to various factors, including the solvent, pH, and temperature. nju.edu.cnsci-hub.se

Experimental Evidences of Tautomeric Forms

The existence of both azo and hydrazone tautomers in DHAB has been substantiated through various experimental techniques. Spectroscopic methods, in particular, have provided compelling evidence for the presence of this equilibrium. researchgate.netnju.edu.cn Studies have shown that in different environments, the proportion of each tautomer can vary significantly. For instance, changes in pH can shift the equilibrium, with the azo form being more prevalent at lower pH values and the hydrazone form becoming more dominant in highly alkaline conditions. researchgate.net

Furthermore, the isolation and characterization of the stable hydrazone form have been achieved, confirming its existence as a distinct chemical entity. researchgate.net The formation of metal complexes has also been used to demonstrate the tautomeric shift, where coordination with a metal ion can favor one tautomer over the other. nju.edu.cngla.ac.uk

Spectroscopic Signatures of Azo and Hydrazone Tautomers

The azo and hydrazone tautomers of DHAB possess distinct spectroscopic fingerprints, allowing for their identification and quantification. In UV-visible absorption spectroscopy, the azo form typically exhibits an absorption band at a shorter wavelength compared to the hydrazone form. acs.orgrsc.org The appearance of new absorption bands or shifts in existing ones upon changing solvent polarity or pH provides strong evidence for the tautomeric equilibrium. nju.edu.cn For example, in acetonitrile (B52724), the absorption spectrum of 2,2'-DHAB shows a prominent band around 430 nm. acs.org

Infrared (IR) spectroscopy also offers valuable insights. The azo form is characterized by the absence of an N-H stretching vibration and the presence of O-H stretching bands. Conversely, the hydrazone tautomer displays a characteristic N-H stretching vibration. rsc.org For instance, after UV irradiation of DHAB in a xenon matrix, the appearance of bands around 2145–2100 cm⁻¹ and at 1681 cm⁻¹ suggests the formation of a species with NH groups. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. The chemical shifts of protons and carbons are sensitive to the electronic environment, and thus differ between the azo and hydrazone forms. The observation of distinct sets of signals or averaged signals can provide information about the position of the equilibrium and the rate of interconversion between the tautomers. rsc.orgrsc.org

Theoretical Investigations of Tautomeric Equilibria (e.g., DFT Calculations)

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in complementing experimental findings and providing a deeper understanding of the tautomeric equilibrium in DHAB. nih.govresearchgate.netscirp.org DFT calculations allow for the determination of the relative stabilities of the different tautomers and the energy barriers for their interconversion. rsc.orgrsc.org

Theoretical studies have consistently shown that the azo-enol form is generally more stable than the hydrazone tautomer in the ground state. rsc.org These calculations can also predict the vibrational frequencies and electronic transition energies, which can then be compared with experimental spectroscopic data to validate the theoretical models. rsc.orgresearchgate.net For example, DFT calculations at the M06-2X/cc-pVTZ level of theory have been used to calculate the relative energies and infrared spectra of various isomers of this compound. rsc.org Time-dependent DFT (TD-DFT) calculations have been employed to simulate the UV-visible spectra of the different tautomers, aiding in the interpretation of experimental results. researchgate.netrsc.org

Table 1: Comparison of Azo and Hydrazone Tautomers of this compound

| Feature | Azo-enol Tautomer | Quinone-hydrazone Tautomer |

|---|---|---|

| Structure | Contains -N=N- (azo) and -OH (enol) groups. | Contains C=O (quinone) and -NH-NH- (hydrazone) groups. |

| Key Spectroscopic Signature (IR) | O-H stretching band. rsc.org | N-H stretching band. rsc.org |

| Key Spectroscopic Signature (UV-Vis) | Absorption at shorter wavelengths. acs.org | Absorption at longer wavelengths. |

| Relative Stability (Ground State) | Generally more stable. rsc.org | Generally less stable. rsc.org |

Photoisomerization of DHAB (E/Z Isomerism)

In addition to tautomerism, this compound can undergo photoisomerization, a reversible process involving the conversion between its E (trans) and Z (cis) geometric isomers upon exposure to light. nih.govresearchgate.net This process is fundamental to the photoswitching behavior of azobenzene (B91143) derivatives.

E-Z Photoisomerization Mechanisms

The photoisomerization of DHAB from the more stable E isomer to the Z isomer is typically initiated by the absorption of UV light, while the reverse process can be triggered by visible light or occur thermally. nih.govresearchgate.net The mechanism of this isomerization is a topic of ongoing research, with studies pointing towards different pathways depending on the specific molecular environment and excitation conditions. rsc.orgnih.govrsc.org

In cryogenic matrices, studies using infrared spectroscopy and theoretical calculations have identified different isomeric forms of DHAB. rsc.orgnih.govresearchgate.net For instance, upon deposition, the E azo-enol isomer with two intramolecular six-membered quasi-rings formed via O-H···N hydrogen bonds is observed. nih.govresearchgate.net Irradiation with UV light can lead to a different E azo-enol form with two intramolecular H-bonded five-membered quasi-rings, demonstrating an E → E isomerization. nih.govresearchgate.net Further irradiation can generate forms containing both OH and NH groups. nih.govresearchgate.net

A key process that can compete with or be coupled to photoisomerization in DHAB is Excited-State Intramolecular Proton Transfer (ESIPT). acs.orgnih.govwikipedia.org ESIPT is an ultrafast process where a proton is transferred within the molecule in its electronically excited state. nih.govacs.orgresearchgate.net In DHAB, upon photoexcitation, an intramolecular proton transfer can occur from the hydroxyl group to the azo nitrogen, leading to the formation of a keto-type tautomer in the excited state. acs.orgacs.orgresearchgate.net

Femtosecond transient absorption spectroscopy has been a crucial technique for studying these ultrafast dynamics. nih.govacs.orgresearchgate.net Studies have shown that following excitation to the S2 (ππ*) state, the system undergoes rapid internal conversion to the S1 state. acs.org From the S1 state, ESIPT can occur on a sub-picosecond timescale. acs.org The dynamics of this process are complex and can be influenced by vibrational motions of the molecule. acs.orgresearchgate.net For instance, a coherent oscillation observed in the stimulated emission of the photoproduct has been attributed to a nuclear wavepacket motion that modulates the distance between the oxygen and hydrogen atoms involved in the proton transfer. nih.govacs.orgresearchgate.net This indicates a strong coupling between the vibrational motion and the ESIPT reaction coordinate. nih.govacs.orgresearchgate.net

The interplay between ESIPT and E/Z isomerization is a critical aspect of the photochemistry of DHAB. While ESIPT is often a very efficient deactivation pathway for the excited state, photoisomerization can still occur. acs.orgresearchgate.net The relative quantum yields of these two processes depend on the specific molecular structure and the environment.

Table 2: Investigated Isomers and Tautomers of this compound

| Form | Description | Method of Observation/Study |

|---|---|---|

| E azo-enol (six-membered H-bonds) | The initially deposited form in cryogenic matrices. nih.govresearchgate.net | Infrared Spectroscopy, Theoretical Calculations. rsc.orgnih.govresearchgate.net |

| E azo-enol (five-membered H-bonds) | Generated by UV irradiation of the initial form. nih.govresearchgate.net | Infrared Spectroscopy, Theoretical Calculations. rsc.orgnih.govresearchgate.net |

| Z isomer | The cis geometric isomer. | UV-Vis Spectroscopy, Theoretical Calculations. researchgate.net |

| Hydrazone Tautomer | Quinone-hydrazone form. | Spectroscopy, DFT Calculations. researchgate.netrsc.org |

Role of Non-Condon Effects in Photoreactivity

The photoreactivity of this compound is influenced by non-Condon effects, which describe the dependence of the vibrational transition dipole moment on the nuclear coordinates. acs.orgnih.gov In the context of DHAB, femtosecond transient absorption spectroscopy has revealed that the transition strength of the product state following photoexcitation is dynamically modulated by a nuclear wavepacket motion. acs.orgacs.org This has been observed as a coherent in-phase oscillation across the stimulated emission spectrum of the photoproduct. acs.orgacs.org The specific vibration responsible for this has been identified as the mode that modulates the distance between the oxygen and hydrogen atoms involved in the intramolecular hydrogen bond. acs.orgacs.org This highlights that the electronic transition is not independent of the vibrational motion, a key aspect of non-Condon effects. rsc.org

Phototransformation Pathways and Reversibility

The phototransformation of this compound involves reversible isomerization. rsc.orgrsc.orgnih.gov Studies have shown that the E-azo-enol isomer, which features two intramolecular six-membered quasi-rings formed by O-H···N hydrogen bonds, is the form found after deposition in cryogenic matrices. rsc.orgnih.gov Upon irradiation with UV light, this isomer converts to a different E-azo-enol form characterized by two intramolecular H-bonded five-membered quasi-rings. rsc.orgnih.govresearchgate.net This transformation between two different E isomers is a notable observation for azobenzene-type molecules. rsc.orgnih.govresearchgate.net

The process is reversible, and the two forms can be interconverted by using different wavelengths of light. rsc.orgnih.govresearchgate.net For instance, irradiation at 420 nm leads to the formation of the E-isomer with five-membered rings, while subsequent irradiation at 396 nm can partially regenerate the initial isomer with six-membered rings. rsc.org Further irradiation can lead to the generation of a form that contains both OH and NH groups. rsc.orgnih.govresearchgate.net

Influence of Environmental Factors on Photoisomerization (e.g., cryogenic matrices)

Environmental factors, particularly the use of cryogenic matrices, have a significant impact on the photoisomerization of this compound. rsc.orgrsc.orgnih.gov Isolating DHAB in inert gas matrices like argon and xenon at low temperatures allows for the detailed study of its molecular structure and photochemical transformations through infrared spectroscopy and theoretical calculations. rsc.orgnih.gov

The rigid environment of the cryogenic matrix can hinder certain isomerization pathways. rsc.orgnih.gov For example, the E → Z isomerization, which is common for many azobenzenes, may be suppressed in a matrix due to the steric restrictions imposed by the surrounding matrix material, which would need to reorganize to accommodate the bent Z-isomer. rsc.org This effect is more pronounced at lower temperatures. rsc.orgnih.gov The choice of matrix material (e.g., argon vs. xenon) can also influence the observed photochemistry. rsc.orgnih.gov

Conformational Isomerism in DHAB

This compound exhibits conformational isomerism, with different spatial arrangements of its atoms leading to various conformers. rsc.orgresearchgate.net These conformers can have distinct spectroscopic characteristics. researchgate.net

Identification of Conformational Energy Minima

Research has identified different conformational energy minima for this compound. rsc.org The most stable conformer observed experimentally after deposition in a cryogenic matrix is the E-azo-enol isomer with two intramolecular six-membered quasi-rings formed via O-H···N hydrogen bonds. rsc.orgnih.gov Upon UV irradiation, a different, less stable E-azo-enol conformer is formed, which has two intramolecularly H-bonded five-membered quasi-rings. rsc.orgnih.gov Theoretical calculations are used in conjunction with experimental infrared spectroscopy to identify and characterize these different conformers. rsc.org

Impact of Intramolecular Hydrogen Bonding on Conformation

Intramolecular hydrogen bonding plays a crucial role in determining the conformation of this compound. rsc.orgnih.gov The presence of two hydroxyl groups in the ortho positions allows for the formation of strong intramolecular hydrogen bonds with the nitrogen atoms of the azo group. rsc.orgnih.gov These hydrogen bonds lead to the formation of quasi-rings, which stabilize specific conformations. rsc.orgnih.gov

The initially observed conformer features two six-membered quasi-rings from O-H···N hydrogen bonds. rsc.orgnih.gov The photoinduced conformer has two five-membered quasi-rings. rsc.orgnih.gov The stability and interconversion of these conformers are directly linked to the nature and geometry of these intramolecular hydrogen bonds. The strength of these hydrogen bonds can be significant, influencing not only the conformation but also the molecule's photoreactivity. acs.orgacs.org

Interactive Data Table of Isomers

| Isomer/Conformer | Key Structural Feature | Method of Observation | Reversibility |

| E-azo-enol (Conformer 1) | Two intramolecular six-membered quasi-rings via O-H···N hydrogen bonds | Infrared spectroscopy in cryogenic matrix (as-deposited) | Interconvertible with Conformer 2 |

| E-azo-enol (Conformer 2) | Two intramolecular five-membered quasi-rings via O-H···N hydrogen bonds | Infrared spectroscopy in cryogenic matrix (after UV irradiation) | Interconvertible with Conformer 1 |

| Unspecified tautomer | Contains both OH and NH groups | Infrared spectroscopy (after further UV irradiation) | Not specified |

Spectroscopic Characterization and Advanced Analytical Techniques in Dhab Research

Ultraviolet-Visible (UV-Vis) Spectroscopy of DHAB

UV-Vis absorption spectroscopy is a fundamental technique for studying the electronic structure of DHAB, as the absorption of ultraviolet or visible light corresponds to the excitation of outer electrons from their ground state to a higher energy state. shu.ac.uklibretexts.org The azo group (-N=N-) and the aromatic rings in DHAB act as chromophores, which are functional groups that contain valence electrons of low excitation energy, making them responsible for the compound's characteristic absorption of light. shu.ac.ukbachem.com

The UV-Vis spectrum of DHAB is characterized by absorption bands that arise from specific electronic transitions within its chromophoric system. shu.ac.uk The primary chromophore is the azo group, which, in conjunction with the phenyl rings, creates a delocalized electron system. The absorption of light promotes electrons from a bonding or non-bonding molecular orbital to an anti-bonding molecular orbital. uzh.ch

The key electronic transitions observed in DHAB and similar azo compounds are:

π → π* Transitions : These transitions involve the excitation of an electron from a π bonding molecular orbital to a π anti-bonding molecular orbital. shu.ac.ukuzh.ch They are typically high-energy transitions, resulting in strong absorption bands, often found in the UV region of the spectrum. shu.ac.ukpharmatutor.org For azobenzene (B91143) derivatives, these intense bands are a hallmark of the conjugated system.

n → π* Transitions : This type of transition involves promoting an electron from a non-bonding (n) orbital, such as the lone pairs on the nitrogen atoms of the azo group, to a π* anti-bonding orbital. uzh.chyoutube.com These transitions are of lower energy compared to π → π* transitions and therefore appear at longer wavelengths, often in the visible region of the spectrum. pharmatutor.orgyoutube.com The intensity of n → π* transitions is generally much lower than that of π → π* transitions because they are often "forbidden" by symmetry rules. pharmatutor.org

The presence of the hydroxyl (-OH) groups as auxochromes on the phenyl rings can modify the energy of these transitions, typically causing a shift in the absorption maxima.

| Transition Type | Orbitals Involved | Relative Energy | Typical Spectral Region | Intensity (Molar Absorptivity, ε) |

|---|---|---|---|---|

| π → π | π (bonding) → π (anti-bonding) | High | UV Region (~320-350 nm) | High (1,000-10,000 L mol⁻¹ cm⁻¹) shu.ac.uk |

| n → π | n (non-bonding) → π (anti-bonding) | Low | Visible Region (~400-450 nm) | Low (10-100 L mol⁻¹ cm⁻¹) shu.ac.uk |

The position, intensity, and shape of the absorption bands in the UV-Vis spectrum of DHAB are often sensitive to the surrounding solvent, a phenomenon known as solvatochromism. nih.govresearchgate.net These changes occur because different solvents can have varying interactions with the solute molecule's ground and excited electronic states. nih.gov Both non-specific interactions (like dipolarity/polarizability) and specific interactions (like hydrogen bonding) play a role. scribd.com

The solvatochromic behavior of DHAB can be categorized as follows:

Negative Solvatochromism : In many cases, dihydroxybenzene derivatives exhibit negative solvatochromism, where an increase in solvent polarity leads to a hypsochromic (blue) shift to shorter wavelengths. nih.govresearchgate.net This occurs when the ground state is more polar than the excited state and is better stabilized by polar solvents, thus increasing the energy gap for the electronic transition.

Positive Solvatochromism : Conversely, a bathochromic (red) shift to longer wavelengths can occur if the excited state is more polar than the ground state. researchgate.net This is often observed in solvents with high proton acceptor ability or dipolarity/polarizability, which stabilize the more polar excited state. scribd.comresearchgate.net

The ability of a solvent to act as a hydrogen bond donor or acceptor is particularly important for DHAB due to its hydroxyl groups. These specific interactions can significantly influence the absorption spectrum. scribd.com The relationship between the absorption maximum and various solvent parameters can be analyzed using models like the Kamlet-Taft linear solvation energy relationship (LSER). researchgate.netscribd.com

| Solvent Property | Type of Interaction | Expected Shift in λmax | Rationale |

|---|---|---|---|

| Increasing Polarity (Non-H-bonding) | Non-specific dipole-dipole | Hypsochromic (Blue Shift) | Stabilization of the more polar ground state relative to the excited state. nih.gov |

| Proton-Donating (HBD) Solvents | Specific (Hydrogen Bonding) | Hypsochromic (Blue Shift) | Solvent hydrogen bonds to nitrogen lone pairs, lowering the ground state energy. |

| Proton-Accepting (HBA) Solvents | Specific (Hydrogen Bonding) | Bathochromic (Red Shift) | Solvent interacts with hydroxyl protons, potentially increasing electron delocalization in the excited state. scribd.comresearchgate.net |

Transient absorption spectroscopy (TAS) is a powerful pump-probe technique used to study the dynamics of photoexcited molecules on timescales ranging from femtoseconds to nanoseconds. nih.govberkeley.edu For DHAB, this method is crucial for investigating the ultrafast processes that occur after light absorption, such as photoisomerization, which is a characteristic reaction of azobenzene compounds. nih.gov

In a typical TAS experiment, a short 'pump' pulse excites the DHAB molecule to a higher electronic state. berkeley.edu A second, broadband 'probe' pulse, delayed by a specific time, is then passed through the sample to measure the absorption of the transient excited species. berkeley.edu By varying the delay time between the pump and probe pulses, the evolution of the excited state can be mapped in real-time. researchgate.net

Key features observed in the transient absorption spectra of azobenzene derivatives include:

Ground State Bleach (GSB) : A negative signal (less absorption) at wavelengths where the ground state normally absorbs. researchgate.net This occurs because the pump pulse has depleted the population of molecules in the ground state.

Excited-State Absorption (ESA) : Positive signals at new wavelengths, corresponding to the absorption of the probe pulse by the excited molecules, promoting them to even higher excited states. nih.govresearchgate.net

Product Formation : The appearance of new absorption bands corresponding to the formation of photoproducts, such as the cis-isomer of DHAB, over picosecond to nanosecond timescales.

These time-resolved studies provide critical data on the lifetimes of excited states and the quantum yields and mechanisms of photochemical reactions like isomerization. nih.gov

Infrared (IR) and Raman Spectroscopy of DHAB

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's structure by probing its vibrational modes. tanta.edu.eg For a molecule to be IR active, its vibration must cause a change in the molecular dipole moment. uwimona.edu.jm For a vibration to be Raman active, it must cause a change in the molecule's polarizability. nih.gov These techniques are highly effective for identifying functional groups and studying intermolecular and intramolecular interactions in DHAB. nih.govspectroscopyonline.com

The IR and Raman spectra of DHAB display a series of bands corresponding to the specific vibrational modes of its functional groups. youtube.com A molecule with N atoms has 3N-6 normal modes of vibration (or 3N-5 if linear). dcu.ie These vibrations can be categorized as either stretching (changes in bond length) or bending (changes in bond angle). tanta.edu.eguwimona.edu.jm The position of these bands (in wavenumbers, cm⁻¹) is characteristic of the bond type, the masses of the atoms involved, and the local chemical environment.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Appearance |

|---|---|---|---|

| O-H (Hydroxy) | Stretching | ~3200 - 3600 | Broad and strong in IR due to hydrogen bonding. quora.comyoutube.com |

| C-H (Aromatic) | Stretching | ~3000 - 3100 | Medium to weak sharp bands. |

| C=C (Aromatic) | Stretching | ~1450 - 1600 | Multiple medium to strong bands. |

| N=N (Azo) | Stretching | ~1400 - 1440 | Weak in IR, often stronger in Raman. |

| C-N | Stretching | ~1250 - 1350 | Medium intensity. |

| C-O (Phenolic) | Stretching | ~1200 - 1260 | Strong in IR. |

| O-H | Bending | ~1330 - 1440 | Medium, in-plane bend. |

A defining structural feature of DHAB is the presence of strong intramolecular hydrogen bonds between the hydroxyl protons (O-H) and the nitrogen atoms of the azo group (O-H···N). Vibrational spectroscopy is exceptionally sensitive to these interactions. nih.govnih.gov

The formation of a hydrogen bond weakens the O-H covalent bond, which has two primary effects on its vibrational spectrum:

Frequency Shift : The O-H stretching frequency is shifted to a lower wavenumber (a red shift). youtube.com The magnitude of this shift correlates with the strength of the hydrogen bond. For DHAB, this results in the O-H stretching band appearing at a significantly lower frequency than that of a "free" non-hydrogen-bonded hydroxyl group (typically ~3600 cm⁻¹). quora.com

Band Broadening : The O-H stretching band becomes significantly broader and more intense in the IR spectrum. quora.comyoutube.com The broadening is due to the dynamic nature of the hydrogen bond and its coupling with other low-frequency modes.

Raman spectroscopy is also a valuable tool for studying hydrogen bonds. nih.govresearchgate.net While the O-H stretching band can be weak in the Raman spectrum of compounds with strong hydrogen bonds, the technique is less susceptible to interference from water, making it suitable for analyzing samples in aqueous environments. mdpi.comjscholaronline.org By analyzing the position, shape, and intensity of the O-H band, IR and Raman spectroscopy provide direct and conclusive evidence for the intramolecular hydrogen bonding that governs the planar conformation and chemical properties of DHAB.

In Situ Spectroscopic Monitoring of Reactions

The real-time observation of chemical reactions involving this compound (DHAB) is critical for understanding reaction kinetics, identifying intermediates, and optimizing synthesis protocols. In situ spectroscopic techniques, which monitor the reaction as it happens without the need for sample extraction, have proven invaluable in this regard.

One prominent application of in situ monitoring is in the study of the formation of DHAB itself. For instance, the reduction of 2-nitrophenol can be tracked in real-time using Surface-Enhanced Raman Scattering (SERS). In such studies, DHAB has been identified as a key intermediate, allowing researchers to elucidate the stepwise mechanism of the reduction process.

Furthermore, the kinetics of DHAB oxidation have been investigated using in situ spectrophotometric and fluorimetric methods. The oxidation of DHAB, catalyzed by enzymes such as Coprinus cinereus peroxidase (rCiP), can be continuously monitored by observing changes in its UV-Vis absorbance or fluorescence intensity. nih.gov Kinetic measurements have been performed to determine the initial reaction rates under varying concentrations of the enzyme, DHAB, and hydrogen peroxide. nih.gov Specifically, variations in the fluorescence intensity of DHAB are measured at an excitation wavelength of 423 nm and an emission wavelength of 620 nm. nih.gov Under these conditions, the oxidation products of DHAB are non-fluorescent, allowing for a clear and direct measurement of the reaction progress. nih.gov

These in situ techniques provide a dynamic picture of the chemical transformations involving DHAB, offering insights that are not accessible through traditional endpoint analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy of DHAB

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural characterization of this compound (DHAB) in solution and the solid state. It provides unparalleled insights into the connectivity of atoms, the three-dimensional structure, and the dynamic processes the molecule undergoes.

Elucidation of Molecular Connectivity and Structure

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in establishing the molecular framework of DHAB. The ¹H NMR spectrum of DHAB in deuterated chloroform (CDCl₃) displays characteristic signals for the aromatic protons. The chemical shifts observed are crucial for confirming the substitution pattern on the benzene rings.

Table 1: ¹H NMR Chemical Shifts of this compound in CDCl₃ chemicalbook.com

| Assignment | Chemical Shift (ppm) |

| Hydroxyl Proton | 12.23 |

| Aromatic Proton | 7.69 |

| Aromatic Proton | 7.32 |

| Aromatic Proton | 7.04 |

| Aromatic Proton | 7.03 |

To further delineate the molecular structure, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

COSY experiments establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other in the molecule. This is instrumental in assigning the signals from the individual aromatic rings of DHAB.

HSQC provides correlations between protons and the carbon atoms they are directly attached to, allowing for the unambiguous assignment of carbon signals based on the known proton assignments.

Together, these NMR techniques provide a comprehensive and definitive picture of the molecular structure of this compound.

Dynamic NMR Studies (e.g., Tautomeric Exchange)

This compound can exist in tautomeric forms, primarily the azo and hydrazone forms. Dynamic NMR (DNMR) spectroscopy is a powerful tool to investigate the equilibrium and the rate of exchange between these tautomers. By acquiring NMR spectra at different temperatures (Variable Temperature NMR), it is possible to observe changes in the line shapes of the NMR signals.

At low temperatures, the exchange between tautomers may be slow on the NMR timescale, resulting in separate signals for each tautomer. As the temperature is increased, the rate of exchange increases, leading to the broadening of these signals. At a certain temperature, known as the coalescence temperature, the individual signals merge into a single, broad peak. By analyzing the line shapes at different temperatures, it is possible to determine the thermodynamic and kinetic parameters of the tautomeric exchange process, such as the activation energy and the equilibrium constant. While detailed DNMR studies specifically on DHAB are not extensively reported in readily available literature, the principles of this technique are widely applied to study similar azo dye systems. unifr.ch

Solid-State NMR Applications

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of DHAB in its crystalline or amorphous solid forms. In the solid state, molecules have restricted motion, which leads to broad NMR signals due to anisotropic interactions. Techniques like Magic Angle Spinning (MAS) are used to average these interactions and obtain high-resolution spectra.

ssNMR can be used to:

Determine the molecular conformation and packing of DHAB in the solid state.

Identify the presence of different polymorphs (different crystalline forms) of DHAB.

Study intermolecular interactions, such as hydrogen bonding, which play a crucial role in the solid-state structure.

Investigate the dynamics of the molecule in the solid state, such as molecular rotations or reorientations.

While specific solid-state NMR studies on DHAB are not widely documented, this technique holds significant potential for characterizing its solid-state properties, which are important for applications in materials science and pigment technology.

Mass Spectrometry (MS) in DHAB Research

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

Molecular Weight Determination and Fragmentation Analysis

The molecular weight of this compound is 214.22 g/mol . chemicalbook.comsigmaaldrich.com Mass spectrometry readily confirms this molecular weight. In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion ([M]⁺) is detected. For DHAB, the molecular ion peak would appear at a mass-to-charge ratio (m/z) of 214.

For a molecule like DHAB, potential fragmentation pathways could include:

Cleavage of the N-N bond, leading to fragments corresponding to the hydroxyphenyl radicals and ions.

Loss of small neutral molecules such as N₂, CO, or H₂O.

Rearrangement reactions followed by fragmentation.

The analysis of these fragment ions provides valuable information that complements NMR data in the unequivocal identification and structural confirmation of this compound.

High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. Unlike low-resolution mass spectrometry which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS can measure m/z to several decimal places. researchgate.net This precision is possible because the exact masses of atomic isotopes are not integers (with the exception of carbon-12, which is defined as exactly 12.00000 amu). researchgate.net By measuring the mass with high precision, HRMS provides an exact molecular formula, which is a critical step in confirming the identity of a compound like this compound (DHAB). researchgate.netfishersci.ca

The molecular formula of DHAB is C₁₂H₁₀N₂O₂. The theoretical exact mass can be calculated by summing the precise masses of its constituent atoms. This calculated mass serves as a benchmark for experimental verification by HRMS. An HRMS instrument, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer, can differentiate between compounds with the same nominal mass but different elemental formulas, thus providing unambiguous confirmation of the compound's identity. fishersci.ca

The table below illustrates the calculation of the theoretical monoisotopic mass for this compound.

X-ray Diffraction (XRD) and Crystallographic Studies of DHAB and its Complexes

Single-crystal X-ray analysis involves directing a beam of X-rays onto a single, well-ordered crystal. The resulting diffraction pattern is used to construct an electron density map, from which the positions of individual atoms can be determined. chemsrc.com This analysis reveals the precise molecular structure, including the stereochemistry and conformational features of the molecule. uci.edu

For this compound, a single-crystal X-ray study would provide definitive data on the planarity of the azobenzene core, the orientation of the hydroxyl groups, and the exact bond lengths and angles of the entire molecule. Such data is fundamental to understanding its chemical behavior and properties. Despite the importance of this technique, detailed crystallographic data from a single-crystal X-ray analysis of this compound is not widely reported in the surveyed scientific literature. A hypothetical data table for such an analysis is presented below to illustrate the type of information that would be obtained.

The arrangement of molecules in a crystal is dictated by a variety of non-covalent intermolecular forces. Key among these are hydrogen bonds and π-π stacking interactions, which play a critical role in determining the crystal's architecture and stability.

Hydrogen Bonding: In DHAB, the presence of hydroxyl (-OH) groups as hydrogen bond donors and the nitrogen atoms of the azo group (-N=N-) as potential acceptors suggests the formation of strong intramolecular hydrogen bonds. Specifically, a hydrogen bond is expected between the hydrogen of each ortho-hydroxyl group and the adjacent nitrogen atom of the azo bridge. This interaction would contribute to the planarity of the molecule. Intermolecular hydrogen bonds between the hydroxyl groups of neighboring molecules are also highly probable, leading to the formation of extended networks in the solid state.

π-π Stacking: The aromatic phenyl rings in DHAB are electron-rich π-systems that can interact with each other through π-π stacking. These interactions, where the planes of the aromatic rings stack on top of one another, are a significant cohesive force in the crystals of many aromatic compounds.

A detailed crystallographic study would precisely measure the distances and angles of these interactions, confirming their presence and quantifying their strength. This information is crucial for understanding the supramolecular chemistry of DHAB.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. researchgate.netguidechem.com Different polymorphs of the same compound, while chemically identical, can have distinct physical properties, including melting point, solubility, stability, and color. chemspider.com The study of polymorphism is particularly critical in the pharmaceutical industry, as different crystal forms of a drug can affect its bioavailability. researchgate.net

Crystal engineering is the design and synthesis of functional solid-state structures by controlling intermolecular interactions. chemicalbook.com By understanding the forces described above (hydrogen bonding, π-π stacking), scientists can attempt to direct the crystallization process to obtain a desired polymorph with specific properties. This can be achieved by varying crystallization conditions such as the solvent, temperature, or rate of cooling. chemspider.com

Currently, there are no extensive reports in the literature detailing the existence of different polymorphs for this compound. Systematic screening for polymorphism and the application of crystal engineering principles could potentially lead to the discovery of new crystalline forms of DHAB with novel or enhanced properties.

Other Advanced Spectroscopic and Microscopic Techniques

This compound is known to be a fluorescent molecule and is used as a fluorimetric reagent. atto-tec.com Fluorescence spectroscopy is a highly sensitive technique that investigates the electronic excited states of molecules. When a fluorophore absorbs light, it is promoted to an excited state. It can then return to the ground state by emitting a photon, a process known as fluorescence. Two key parameters measured in these studies are the fluorescence quantum yield (ΦF) and the fluorescence lifetime (τ).

Fluorescence Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. uci.edu A quantum yield close to 1 indicates that nearly every absorbed photon results in an emitted fluorescent photon, signifying a highly efficient fluorophore. The determination of ΦF is often done using a comparative method with a well-characterized standard. uci.edu

Fluorescence Lifetime (τ): This is the average time a molecule spends in the excited state before returning to the ground state. Lifetimes are typically in the nanosecond range for organic dyes. This parameter provides insight into the dynamics of the excited state and can be affected by the molecule's environment, making it useful for probing local conditions. It is commonly measured using techniques like Time-Correlated Single-Photon Counting (TCSPC).

Mentioned Compounds

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) for Thin Films

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are powerful and complementary techniques for elucidating the surface topography and morphology of DHAB thin films. These high-resolution imaging tools are indispensable for understanding the relationship between deposition parameters and the resulting film structure, which in turn governs the material's performance in various applications.

AFM, on the other hand, offers a three-dimensional profile of the film's surface with nanoscale resolution. This technique is particularly useful for quantifying surface roughness, a critical parameter for applications in electronics and optics. For DHAB thin films, AFM would be used to measure key roughness parameters such as the root mean square (RMS) roughness and the average roughness (Ra). A study on azobenzene derivative thin films anchored to nanoparticles, for example, utilized SEM to analyze the surface morphology, which is a common application of this technique in the study of similar materials researchgate.net. The insights gained from AFM can help in optimizing deposition conditions to achieve smoother and more uniform films, which is often desirable for device fabrication.

The complementary nature of SEM and AFM provides a comprehensive understanding of the surface characteristics of DHAB thin films. While SEM offers a broader view of the film's morphology and microstructure over larger areas, AFM provides detailed quantitative data on the nanoscale topography and surface texture upc.edumdpi.com.

Below is a hypothetical data table summarizing typical results that could be obtained from an AFM analysis of DHAB thin films prepared under different conditions.

| Deposition Method | Substrate Temperature (°C) | Film Thickness (nm) | RMS Roughness (nm) | Average Roughness (Ra) (nm) |

| Spin Coating | 25 | 50 | 1.2 | 0.9 |

| Spin Coating | 80 | 55 | 0.8 | 0.6 |

| Vacuum Evaporation | 25 | 100 | 2.5 | 2.0 |

| Vacuum Evaporation | 100 | 110 | 1.5 | 1.1 |

Spectroscopic Ellipsometry for Thin Film Properties

Spectroscopic Ellipsometry (SE) is a non-invasive and highly sensitive optical technique used to determine the thickness and optical constants (refractive index, n, and extinction coefficient, k) of thin films ucf.edu. For DHAB thin films, SE is crucial for understanding their interaction with light, which is fundamental to their application in optical devices.

In a typical SE experiment, polarized light is reflected off the surface of the DHAB thin film, and the change in its polarization state is measured as a function of wavelength. By fitting the experimental data to a suitable optical model, the film's thickness and its optical properties can be extracted with high precision.

Research on azo dye-doped polymer thin films has demonstrated the utility of SE in characterizing their optical properties researchgate.netresearchgate.net. For DHAB thin films, SE would be used to determine the dispersion of the refractive index and the absorption characteristics across the UV-visible spectrum. The extinction coefficient, k, is directly related to the material's absorption, and its spectrum would reveal the electronic transitions characteristic of the DHAB molecule, including the π-π* and n-π* transitions of the azo group.

Furthermore, SE can provide information about the anisotropy of the film, which is particularly relevant for azobenzene compounds that can exhibit photoinduced orientation. By measuring the ellipsometric parameters for different angles of incidence and sample orientations, it is possible to determine if the DHAB molecules have a preferential alignment within the film.

The following interactive data table presents hypothetical optical properties of a DHAB thin film as determined by spectroscopic ellipsometry at different wavelengths.

| Wavelength (nm) | Refractive Index (n) | Extinction Coefficient (k) |

| 350 | 1.65 | 0.50 |

| 450 | 1.75 | 0.10 |

| 550 | 1.72 | 0.02 |

| 650 | 1.70 | 0.01 |

Mössbauer Spectroscopy for Iron Complexes

Mössbauer spectroscopy is a powerful technique for probing the local environment of specific atomic nuclei, most commonly 57Fe. In the context of DHAB research, this technique is invaluable for characterizing the electronic structure and coordination chemistry of iron complexes with DHAB as a ligand.

When DHAB coordinates to an iron center, the resulting complex can be studied using Mössbauer spectroscopy to gain insights into the oxidation state, spin state, and site symmetry of the iron atom. The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ), the quadrupole splitting (ΔEQ), and the magnetic hyperfine field (B).

The isomer shift provides information about the s-electron density at the iron nucleus and is therefore indicative of the oxidation state (e.g., Fe(II) vs. Fe(III)) and the covalency of the iron-ligand bonds. For instance, high-spin Fe(II) complexes typically exhibit larger isomer shifts than high-spin Fe(III) complexes.

The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient (EFG) at the nucleus. The magnitude of the quadrupole splitting is sensitive to the symmetry of the electron distribution and the ligand field around the iron ion, thus providing information about the coordination geometry and the spin state of the iron. Studies on iron complexes with ligands containing N=N bonds have utilized Mössbauer spectroscopy to elucidate these properties acs.orgnih.gov.

For a hypothetical iron(II) complex with DHAB, a Mössbauer spectrum might reveal a doublet characteristic of a high-spin Fe(II) in a distorted octahedral environment. In contrast, an iron(III) complex would be expected to show a different isomer shift and quadrupole splitting.

The table below presents hypothetical Mössbauer parameters for two different iron complexes of DHAB, illustrating how this technique can distinguish between different electronic and coordination environments.

| Complex | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) | Inferred Iron State |

| [Fe(II)(DHAB)2] | 1.10 | 2.50 | High-spin Fe(II) |

| [Fe(III)(DHAB)2]Cl | 0.45 | 0.80 | High-spin Fe(III) |

Coordination Chemistry of 2,2 Dihydroxyazobenzene

DHAB as a Ligand in Metal Complexes

2,2'-Dihydroxyazobenzene is recognized for its ability to form complexes with numerous metals, which has led to its use in analytical chemistry for the detection of metal ions. researchgate.net The presence of two tautomeric forms, the azo and hydrazone structures, influences its coordinating behavior and the properties of the resulting metal complexes. researchgate.net The compound's utility as a spectrophotometric and fluorimetric reagent for metals like aluminum and magnesium underscores its importance as a ligand. nih.gov

The molecular architecture of this compound serves as a foundational scaffold in ligand design, centered on the o,o'-dihydroxyazo chelating moiety. The primary design principle involves leveraging this pre-organized arrangement of donor atoms—two oxygen atoms from the hydroxyl groups and the two nitrogen atoms of the azo bridge—to achieve stable chelate ring formation with metal ions.

The inherent properties of the DHAB framework are utilized in several ways:

Selective Metal Ion Binding: The specific geometry and electronic nature of the binding pocket formed by the hydroxyl and azo groups can be exploited for selective complexation. The formation of a fluorescent chelate specifically with Mg(II) suggests that the ionic character of the metal-oxygen bond is a critical factor that can be tuned. nih.gov

Sensor Development: The DHAB scaffold is a key component in the design of chemosensors. A notable strategy is the "indirect" or displacement approach, where a non-selective DHAB-metal complex, such as DHAB-Cu(II), is synthesized first. This complex can then act as a selective sensor for an analyte, like cyanide, which modulates the spectroscopic properties of the complex upon interaction. researchgate.net

Functional Modification: While DHAB itself is a potent ligand, its aromatic rings provide sites for substitution. Introducing various functional groups can modify its steric and electronic properties, thereby fine-tuning the stability, selectivity, and spectroscopic characteristics of its metal complexes for specific applications, such as reagents for trace metal determination. rsc.org

This compound functions as a multidentate ligand, with its primary coordination sites being the oxygen atoms of the two ortho-hydroxyl groups and the nitrogen atoms of the azo group. The deprotonation of the phenolic protons is a prerequisite for chelation, allowing the phenolate (B1203915) oxygens to act as strong donor sites.

The chelation can occur in several modes:

Bidentate Coordination: The most common mode involves the coordination of the metal ion to the two deprotonated hydroxyl oxygen atoms, forming a stable six-membered chelate ring.

Tridentate or Tetradentate Coordination: Depending on the metal ion's size, coordination number preference, and the reaction conditions, one or both nitrogen atoms of the azo linkage can also participate in coordination. This leads to the formation of multiple chelate rings, enhancing the complex's stability. The structure and bonding studies of bivalent metal chelates of DHAB have been investigated using spectroscopic methods to elucidate these interactions. nih.gov

The molecule's ability to exist in both azo and hydrazone tautomeric forms adds complexity and versatility to its coordination, as the bonding characteristics within the chelate ring can vary. researchgate.net This flexibility allows DHAB to adapt to the electronic and steric requirements of different metal ions.

Synthesis and Characterization of DHAB Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The characterization of these complexes relies on a combination of spectroscopic and analytical techniques to determine their structure, stoichiometry, and stability.

DHAB has been shown to form complexes with a wide range of transition and main group metal ions. rsc.org The synthesis generally follows a procedure where a solution of the metal salt (e.g., acetate (B1210297) or chloride salt) is mixed with a solution of DHAB, often in a 1:1 or 1:2 molar ratio, in a solvent like ethanol. sbmu.ac.ir The reaction mixture may be heated or refluxed to promote complex formation, followed by cooling to crystallize the product. sbmu.ac.ir

The resulting complexes have been characterized using various methods, as detailed in the table below.

| Metal Ion | Reported Complex Formation | Common Characterization Techniques |

|---|---|---|

| Cu(II) | Yes researchgate.netrsc.org | UV-Vis Spectroscopy, Fluorescence Spectroscopy researchgate.net |

| Zn(II) | Yes rsc.org | Spectrophotometry rsc.org |

| Fe(III) | Yes rsc.org | Spectrophotometry rsc.org |

| Ni(II) | Complexes with analogous ligands are well-known curresweb.com | Spectrophotometry, Magnetic Susceptibility curresweb.com |

| Mg(II) | Yes nih.gov | PMR Spectroscopy, Absorption Spectroscopy, Fluorescence Spectroscopy nih.gov |

Proton Magnetic Resonance (PMR) and absorption spectroscopy have been employed to study the structure and bonding of bivalent metal chelates of DHAB, including the fluorescent Mg(II) complex. nih.gov Infrared (IR) spectroscopy is also a crucial tool, as shifts in the O-H and N=N stretching frequencies upon complexation provide direct evidence of coordination through the phenolic oxygen and azo nitrogen atoms. tsijournals.com

The stoichiometry of DHAB-metal complexes, which describes the metal-to-ligand ratio, is fundamental to understanding their structure. For instance, a cationic 1:1 chelate has been identified between DHAB and aluminum, denoted as [Al(DHAB)]+. jlu.edu.cn For other transition metals, both 1:1 and 1:2 (metal:ligand) stoichiometries are commonly observed, depending on the coordination number of the metal ion and the reaction conditions. curresweb.comresearchgate.net Methods like Job's method of continuous variation are frequently used to determine the stoichiometry in solution. curresweb.com

The formation of metal complexes with this compound is highly dependent on the pH of the solution. rsc.org The pH influences the speciation of both the ligand and the metal ion, thereby controlling the extent of complexation.

There are two primary effects of pH:

Ligand Deprotonation: The hydroxyl groups of DHAB are weakly acidic and must be deprotonated to act as effective donor sites for the metal ion. In acidic solutions (low pH), the ligand remains fully protonated, and complex formation is minimal. As the pH increases, the hydroxyl groups deprotonate, increasing the concentration of the anionic form of the ligand and favoring complex formation. uri.edu

Metal Hydrolysis: At higher pH values, metal ions have a tendency to hydrolyze, forming metal hydroxide (B78521) species or precipitates (e.g., Fe(OH)₃). researchgate.netnih.gov This process competes with the desired complexation reaction with DHAB.

Consequently, for each metal-DHAB system, there is an optimal pH range where the ligand is sufficiently deprotonated and the metal ion has not significantly hydrolyzed. For example, in the complexation of Fe(III) with a similar dihydroxy-substituted ligand, an optimal pH of 3 was found to prevent the precipitation of iron hydroxide at higher pH values. researchgate.net The investigation of these optimum pH conditions is a critical step in developing analytical methods based on DHAB complexation. rsc.org

Electronic and Magnetic Properties of DHAB Metal Complexes

The electronic and magnetic properties of metal complexes containing this compound (DHAB) are dictated by the intricate interplay between the metal d-orbitals and the molecular orbitals of the DHAB ligand. These interactions give rise to unique spectroscopic features, interesting magnetic behaviors, and potential for applications in materials science.

A prominent feature in the electronic spectra of DHAB metal complexes is the presence of intense Ligand-to-Metal Charge Transfer (LMCT) bands. libretexts.orgwikipedia.org These transitions involve the excitation of an electron from a molecular orbital that is primarily ligand in character to one that is predominantly metal in character. wikipedia.org In the case of DHAB, the electron-rich phenolate oxygen atoms serve as the primary source for this charge transfer.

This process can be generalized as: Mn+-L → [M(n-1)+-L•+]*

LMCT transitions are formally an internal oxidation-reduction process, resulting in the transient reduction of the metal center. wikipedia.orgrsc.org These bands are typically characterized by high molar absorptivities (ε > 10,000 L mol⁻¹ cm⁻¹), making them much more intense than the weaker, parity-forbidden d-d transitions. wikipedia.org The energy of the LMCT band is dependent on several factors, including the oxidizing power of the metal ion and the donating ability of the ligand. Metal ions that are easily reduced will exhibit lower energy LMCT transitions. wikipedia.org For DHAB complexes, these intense absorptions often occur in the visible or near-ultraviolet region of the spectrum, contributing significantly to their color. libretexts.orgwikipedia.org

Table 1: Representative Electronic Absorption Data for a Hypothetical Transition Metal-DHAB Complex

| Transition Type | Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment |

| LMCT | ~450-550 | > 10,000 | O(phenolate) → M(d) |

| Intra-ligand (π→π*) | ~320-380 | > 20,000 | DHAB ligand |

| d-d transition | ~600-800 | < 100 | M(d) → M(d) |

The coordination of DHAB to paramagnetic metal centers, such as iron(III), can result in complexes with interesting magnetic properties. Iron(III) has a d⁵ electron configuration and can exist in different spin states depending on the ligand field environment. core.ac.uk In a weak ligand field, the five d-electrons will occupy all five d-orbitals individually before pairing, leading to a high-spin (HS) state with S = 5/2. beilstein-journals.org Conversely, a strong ligand field forces the electrons to pair in the lower energy orbitals, resulting in a low-spin (LS) state with S = 1/2. beilstein-journals.org Some iron complexes can even exhibit a temperature- or pressure-dependent transition between these spin states, a phenomenon known as spin crossover (SCO). beilstein-journals.orgnih.gov

DHAB, typically acting as a bidentate or tridentate ligand, can create coordination environments that favor high-spin states in Fe(III) complexes. These high-spin complexes are paramagnetic and exhibit magnetic moments corresponding to five unpaired electrons.

Furthermore, the design of polynuclear complexes using DHAB as a bridging ligand opens the possibility of creating Single-Molecule Magnets (SMMs). SMMs are individual molecules that can function as tiny magnets below a certain "blocking temperature." wikipedia.orgnih.gov This behavior arises from a combination of a high-spin ground state and significant magnetic anisotropy, which creates an energy barrier to the relaxation of the magnetization. wikipedia.org The structural versatility of DHAB and its ability to mediate magnetic exchange interactions between metal centers make it a candidate for constructing novel SMMs. nih.gov

Table 2: Magnetic Properties of a Representative High-Spin Iron(III)-DHAB Complex

| Property | Value | Description |

| Metal Ion | Fe(III) | d⁵ electron configuration |

| Spin State (S) | 5/2 (High-Spin) | Five unpaired electrons |

| Theoretical Magnetic Moment (μeff) | 5.92 Bohr Magnetons (μB) | Spin-only value |

| Magnetic Behavior | Paramagnetic | Attracted to an external magnetic field |

Metal complexes featuring ligands with extensive π-systems, such as DHAB, are of significant interest for applications in nonlinear optics (NLO). nih.gov NLO materials interact with intense light sources (like lasers) to produce new light fields with altered properties, such as frequency. analis.com.my The key parameter for second-order NLO activity is the first hyperpolarizability (β). nih.gov

Table 3: Calculated First Hyperpolarizability (β) for Azobenzene-containing Metal Complexes

| Complex Type | Metal Center | Ancillary Ligands | Calculated βtot (10-30 esu) |

| Ruthenium-Azobenzene | Ru | Various | 3372 - 12415 |

| Iron-Azobenzene | Fe | Acetylide, Phosphine | Varies with ligand |

Note: Data is representative of the class of compounds and derived from computational studies on similar systems. analis.com.my

Photochemistry of DHAB Metal Complexes

The presence of the photoactive azobenzene (B91143) unit within the DHAB ligand imparts rich photochemical properties to its metal complexes. Irradiation with light of specific wavelengths can trigger electronic excitations that lead to various chemical and physical transformations.

In certain DHAB metal complexes, the absorption of light can lead to the dissociation of a ligand from the metal's coordination sphere. This process is typically initiated by excitation into a Metal-to-Ligand Charge Transfer (MLCT) state. nih.govresearchgate.net Following this initial excitation, the complex can undergo intersystem crossing to a triplet MLCT state (³MLCT). nih.gov If a low-lying, dissociative triplet metal-centered (³MC) state is accessible from the ³MLCT state, population of this state can lead to the weakening and eventual cleavage of a metal-ligand bond. researchgate.net

The quantum yield of photodissociation depends on the relative energies of the MLCT and MC states and the efficiency of the population of the dissociative state. nih.gov For a DHAB complex, this could manifest as the dissociation of the DHAB ligand itself or the release of an ancillary ligand, depending on the specific complex and the irradiation wavelength. nih.gov This property is of interest for applications in photochemotherapy and light-triggered catalysis, where light can be used to release an active species at a specific time and location. rsc.org